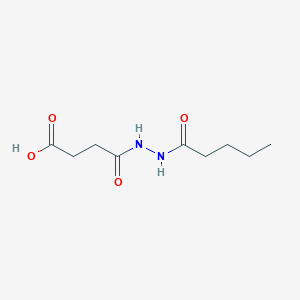![molecular formula C25H21NO4 B4752041 2-(4-methoxyphenyl)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4752041.png)
2-(4-methoxyphenyl)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Overview
Description
2-(4-methoxyphenyl)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. The compound is also known as MOB-5 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MOB-5 is not fully understood. However, studies have shown that the compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory responses and cell growth. MOB-5 has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
MOB-5 has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress in cells. Additionally, MOB-5 has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
MOB-5 has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have high yields using various synthesis methods. Additionally, MOB-5 has been shown to have low toxicity in cells, making it a safe compound for in vitro experiments. However, the limitations of MOB-5 include its poor solubility in water, which may limit its application in in vivo experiments.
Future Directions
There are several future directions for MOB-5 research. One potential direction is to investigate the compound's potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, future studies could focus on improving the solubility of MOB-5 to expand its application in in vivo experiments. Furthermore, studies could investigate the potential of MOB-5 as a drug delivery system for other compounds. Overall, MOB-5 has shown promising results in various biomedical research applications, making it a compound of interest for future studies.
Scientific Research Applications
MOB-5 has been studied for its potential applications in biomedical research. Studies have shown that MOB-5 has anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been shown to inhibit the expression of inflammatory cytokines and reduce oxidative stress in cells. Additionally, MOB-5 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
(4E)-2-(4-methoxyphenyl)-4-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-17-7-9-18(10-8-17)16-29-23-6-4-3-5-20(23)15-22-25(27)30-24(26-22)19-11-13-21(28-2)14-12-19/h3-15H,16H2,1-2H3/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXLUKRUTOAKSW-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methoxyphenyl)-4-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)
![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)
![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751988.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide](/img/structure/B4752012.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4752015.png)

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4752017.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4752021.png)
![4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4752029.png)
![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4752038.png)